![molecular formula C21H23N3O4S B12900486 Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- CAS No. 651309-19-2](/img/structure/B12900486.png)
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- is a complex organic compound with a unique structure that combines benzoic acid with an isoquinoline sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- typically involves multiple steps. One common approach is to start with benzoic acid and introduce the isoquinoline sulfonyl group through a series of reactions. The process may involve:
Nitration: Introducing a nitro group to the benzoic acid.
Reduction: Reducing the nitro group to an amino group.
Sulfonylation: Adding the isoquinoline sulfonyl group.
Coupling: Coupling the resulting compound with 2-aminoethyl and propyl groups.
Each step requires specific reagents and conditions, such as acids, bases, solvents, and catalysts, to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production.
化学反応の分析
Types of Reactions
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoquinoline sulfonyl group may play a crucial role in binding to these targets, modulating their activity, and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Benzoic acid, 3-(2-aminoethyl)-5-methyl-, methyl ester
- Benzoic acid, 3-amino-, ethyl ester
- Benzoic acid, 3-amino-, 2-methylbutyl ester
Comparison
Compared to these similar compounds, benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- is unique due to the presence of the isoquinoline sulfonyl group. This structural feature may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
651309-19-2 |
|---|---|
分子式 |
C21H23N3O4S |
分子量 |
413.5 g/mol |
IUPAC名 |
3-[3-[2-aminoethyl(isoquinolin-5-ylsulfonyl)amino]propyl]benzoic acid |
InChI |
InChI=1S/C21H23N3O4S/c22-10-13-24(12-3-5-16-4-1-6-17(14-16)21(25)26)29(27,28)20-8-2-7-18-15-23-11-9-19(18)20/h1-2,4,6-9,11,14-15H,3,5,10,12-13,22H2,(H,25,26) |
InChIキー |
FLBMODXYQKWWAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)CCCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


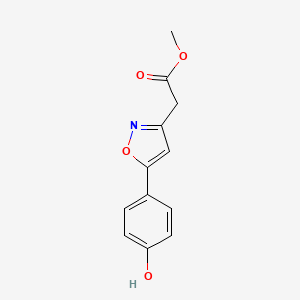
![3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)
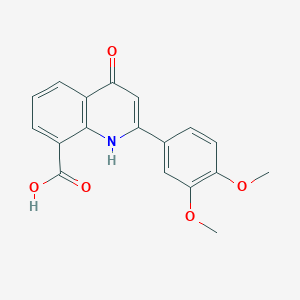
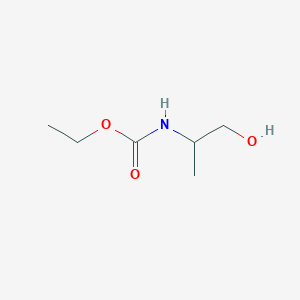
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
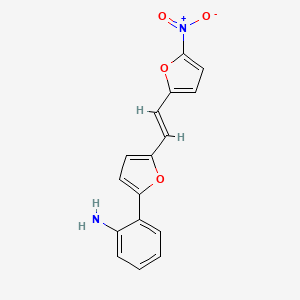
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
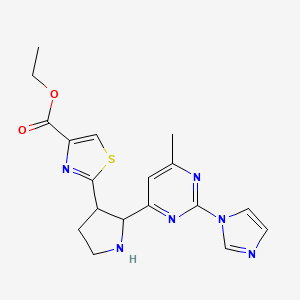
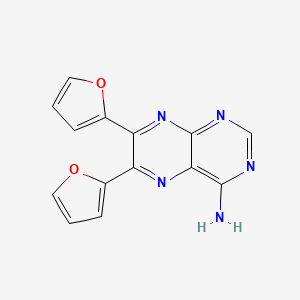
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)

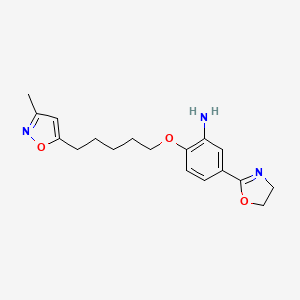
![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
